4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxy group at position 4, a propyl group at position 1, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with acetylenic ketones.
Condensation Reactions: Another approach is the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, and alcohols or amines for esterification and amidation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or ethers.
Scientific Research Applications
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate binding to active sites, while the pyrazole ring provides structural stability. This compound can inhibit enzyme activity by mimicking substrate molecules or by binding to allosteric sites, thereby altering enzyme conformation and function .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid: Lacks the hydroxy and propyl groups, resulting in different reactivity and binding properties.
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, affecting its hydrophobicity and binding affinity.
Uniqueness
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-hydroxy-1-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-9-4-5(10)6(8-9)7(11)12/h4,10H,2-3H2,1H3,(H,11,12) |
InChI Key |
AHYFTJRAHUPUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.